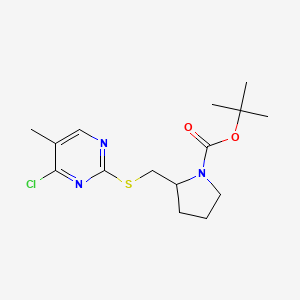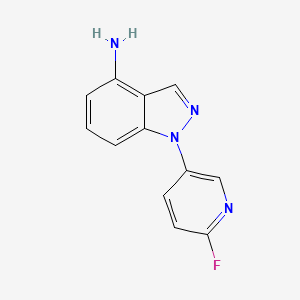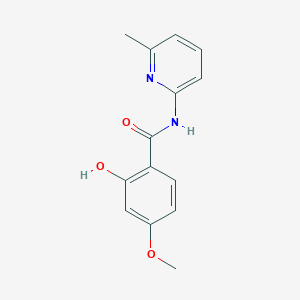
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide is a synthetic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indazole ring fused to an indole ring, with a carboxamide group at the 6-position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide typically involves a multi-step process. One common method starts with the preparation of the indazole ring, followed by the formation of the indole ring. The final step involves the introduction of the carboxamide group at the 6-position of the indole ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.
Comparación Con Compuestos Similares
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide can be compared with other similar compounds, such as:
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-5-carboxamide: Similar structure but with the carboxamide group at the 5-position.
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-7-carboxamide: Similar structure but with the carboxamide group at the 7-position.
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-4-carboxamide: Similar structure but with the carboxamide group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities. The position of the carboxamide group can affect the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Propiedades
Fórmula molecular |
C20H20N4O |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C20H20N4O/c1-3-24(4-2)20(25)14-10-9-13-11-18(21-17(13)12-14)19-15-7-5-6-8-16(15)22-23-19/h5-12,21H,3-4H2,1-2H3,(H,22,23) |
Clave InChI |
SOCRIEPNZNZRSH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile](/img/structure/B13948321.png)

![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)

![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)
